N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Beschreibung
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a thioacetamide moiety. The acetamide side chain is further functionalized with a 4-chlorobenzyl group.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-29-18-8-4-16(5-9-18)19-12-20-22(24-10-11-27(20)26-19)30-14-21(28)25-13-15-2-6-17(23)7-3-15/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDCXJUHNYECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has garnered interest in various biological and pharmacological studies. This article will explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 384.82 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.82 g/mol |
| CAS Number | 477862-22-9 |
Anticancer Properties
Recent studies have indicated that N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that the compound has an IC50 value ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity. Comparatively, normal cell lines showed IC50 values between 38.77 and 66.22 μM, suggesting a favorable safety profile relative to established chemotherapeutics like sorafenib .
The compound's mechanism of action appears to involve:
- Enzyme Inhibition : It has been found to inhibit key enzymes such as BRAF and VEGFR-2, with IC50 values of approximately 0.071 and 0.194 μM, respectively .
- Cell Cycle Arrest : Treatment with the compound resulted in G2-M and S-phase arrest in cancer cells, which is critical for halting proliferation .
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound significantly increased early and late apoptotic cells (from 0.89% in untreated controls to 37.83% after treatment), indicating its role in promoting programmed cell death .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | IC50 Value (μM) |
|---|---|---|
| Cytotoxicity | Against cancer cell lines | 3.58 - 15.36 |
| Cytotoxicity | Against normal cell lines | 38.77 - 66.22 |
| BRAF Inhibition | Enzyme inhibition | 0.071 |
| VEGFR-2 Inhibition | Enzyme inhibition | 0.194 |
| Apoptosis Induction | Early and late apoptosis | Increased to 37.83% |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Substituent Effects on Binding and Bioavailability
- 4-Methoxyphenyl vs.
- N-4-Chlorobenzyl vs. N-Alkyl Groups : The chlorobenzyl moiety increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
